molecular formula C22H32N2O4 B5676289 1-(cyclopentylcarbonyl)-N-(2-ethoxy-3-methoxybenzyl)-4-piperidinecarboxamide

1-(cyclopentylcarbonyl)-N-(2-ethoxy-3-methoxybenzyl)-4-piperidinecarboxamide

Cat. No. B5676289
M. Wt: 388.5 g/mol
InChI Key: XJYLUFRKDDTSOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives involves multiple steps, including the acylation, cyclization, and modification of benzyl piperazines. For instance, new 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines were synthesized, demonstrating the intricate steps involved in creating complex molecules with specific functionalities (Mokrov et al., 2019). These synthetic pathways are crucial for producing compounds with desired chemical and biological properties.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(cyclopentylcarbonyl)-N-(2-ethoxy-3-methoxybenzyl)-4-piperidinecarboxamide is carefully analyzed using techniques such as X-ray crystallography and molecular docking. For example, studies on 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide have provided insights into the molecular basis of its inhibitory action through docking studies, highlighting the importance of molecular structure in determining biological activity (Siwek et al., 2012).

Chemical Reactions and Properties

The chemical reactions and properties of piperidine derivatives are influenced by their structural features. Modifications to the amide bond and the alkyl chain linking the benzamide moiety to the piperazine ring, as seen in derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, can significantly affect their receptor affinity and biological activity (Perrone et al., 2000). These chemical properties are pivotal in the development of compounds for therapeutic use.

properties

IUPAC Name

1-(cyclopentanecarbonyl)-N-[(2-ethoxy-3-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O4/c1-3-28-20-18(9-6-10-19(20)27-2)15-23-21(25)16-11-13-24(14-12-16)22(26)17-7-4-5-8-17/h6,9-10,16-17H,3-5,7-8,11-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYLUFRKDDTSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1OC)CNC(=O)C2CCN(CC2)C(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopentylcarbonyl)-N-(2-ethoxy-3-methoxybenzyl)-4-piperidinecarboxamide

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